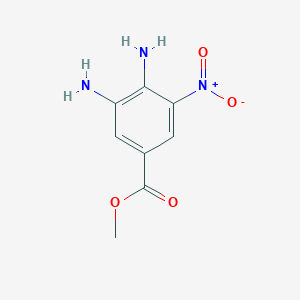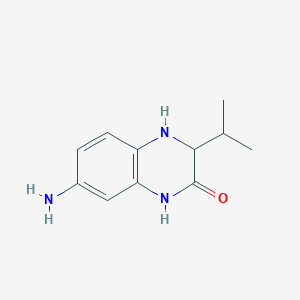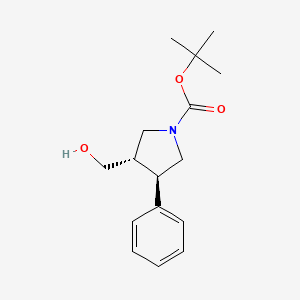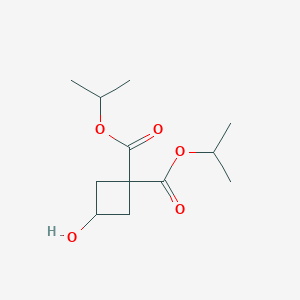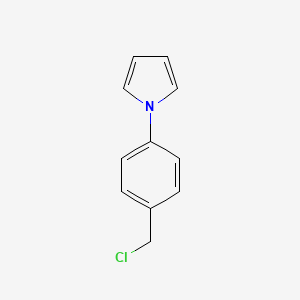
1-(4-chloromethylphenyl)-1H-pyrrole
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, dihydropyridine derivative compounds were synthesized using the Hantzsch reaction . Another study reported the synthesis of N- (4- (4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroanalytical data such as NMR and IR . For example, the molecular structure of ethyl, methyl, carboxylate groups, and pyridine ring are common to DHPB, DHPF, and DHPP compounds .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the direct photolysis of 1- (4-chloromethylphenyl)propene in t-butyl alcohol affords products derived from both homolytic and heterolytic carbon–chlorine bond fission .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the compound “4-Chlorobenzoyl chloride” has a melting point of 87.8–88.2 °C, decomposes above 250 °C without boiling, and has a relative density of 1.25 at 20 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
- A derivative of pyrrole, similar to 1-(4-chloromethylphenyl)-1H-pyrrole, has been synthesized using a natural hydroxyapatite catalyst. This compound was structurally characterized through various spectroscopic techniques and computational studies, indicating its potential in material science and chemical research (Louroubi et al., 2019).
Crystal Structure Analysis
- Research on chain functionalized pyrroles, closely related to 1-(4-chloromethylphenyl)-1H-pyrrole, focused on determining crystal structures using synchrotron X-ray powder diffraction. These findings are significant for understanding the structural aspects of similar pyrrole derivatives in pharmaceutical and material sciences (Silva et al., 2012).
Antimycobacterial Agents
- Derivatives of 1,5-diphenylpyrrole, which are structurally similar to 1-(4-chloromethylphenyl)-1H-pyrrole, have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. This suggests potential biomedical applications for similar pyrrole derivatives (Biava et al., 2008).
Electro-Optic Materials
- Pyrrole-based donor-acceptor chromophores, closely related to 1-(4-chloromethylphenyl)-1H-pyrrole, have been synthesized and studied for their applications in nonlinear optical/electro-optic materials. This highlights the potential use of similar compounds in electronic and photonic devices (Facchetti et al., 2003).
Photoluminescent Conjugated Polymers
- Research on conjugated polymers incorporating pyrrolo[3,4-c]pyrrole units, structurally similar to 1-(4-chloromethylphenyl)-1H-pyrrole, showed promising applications in photoluminescence and electronic materials. This suggests potential use in optoelectronic applications (Beyerlein & Tieke, 2000).
Electrochemical Properties
- The electrochemical behavior of N-substituted arylmethylene pyrrole polymers, similar to 1-(4-chloromethylphenyl)-1H-pyrrole, was investigated. This research contributes to the understanding of the electropolymerization process and potential applications in electronic materials (Walker & D’Silva, 2014).
Luminescent Polymers
- Studies on polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, related to 1-(4-chloromethylphenyl)-1H-pyrrole, highlight their strong fluorescence and solubility, indicating their potential in optoelectronics and material science (Zhang & Tieke, 2008).
Chloromethylation Reactions
- Research on chloromethylation of pyrroles, including 1-(4-chloromethylphenyl)-1H-pyrrole, provides insights into the synthetic utility of such compounds, offering access to a variety of pyrrole-based chemicals (Barker & Bahia, 1990).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-[4-(chloromethyl)phenyl]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c12-9-10-3-5-11(6-4-10)13-7-1-2-8-13/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMYOKITWZVOIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chloromethylphenyl)-1H-pyrrole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



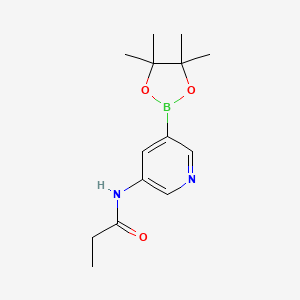
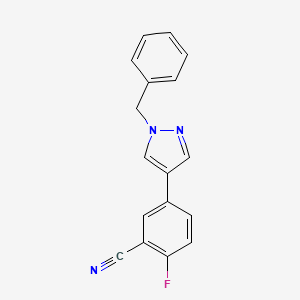
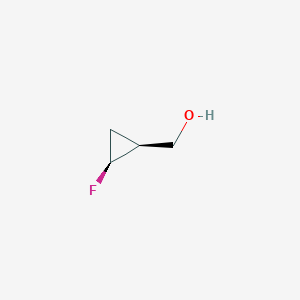
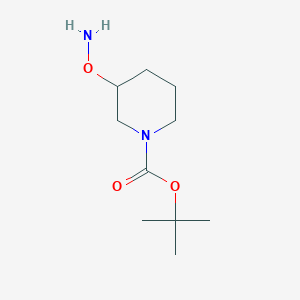
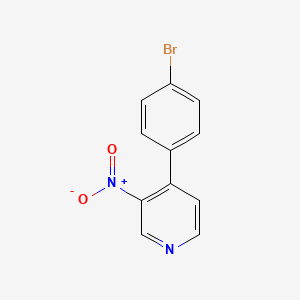
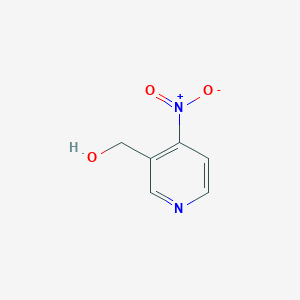
![2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride](/img/structure/B1404229.png)
![3-Oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylic acid](/img/structure/B1404233.png)
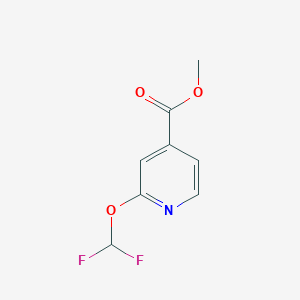
![5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1404236.png)
